1-(2-(Chloromethyl)-3-methoxyphenyl)propan-2-one
Description
1-(2-(Chloromethyl)-3-methoxyphenyl)propan-2-one (CAS: 1804078-85-0) is an aromatic ketone derivative with the molecular formula C₁₁H₁₃ClO₂ and a molar mass of 212.67 g/mol . Structurally, it features a propan-2-one backbone attached to a phenyl ring substituted with a chloromethyl (-CH₂Cl) group at the 2-position and a methoxy (-OCH₃) group at the 3-position. This compound is characterized by a predicted density of 1.133 g/cm³ and a boiling point of 297.1 ± 30.0°C . The chloromethyl group introduces reactivity for nucleophilic substitution, while the methoxy group contributes to electronic effects, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C11H13ClO2 |
|---|---|
Molecular Weight |
212.67 g/mol |
IUPAC Name |
1-[2-(chloromethyl)-3-methoxyphenyl]propan-2-one |
InChI |
InChI=1S/C11H13ClO2/c1-8(13)6-9-4-3-5-11(14-2)10(9)7-12/h3-5H,6-7H2,1-2H3 |
InChI Key |
XRSHYERBSYMMKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C(=CC=C1)OC)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
1-[4-(Chloromethyl)-3-methoxyphenyl]propan-2-one (CAS: 1804177-51-2)
1-(3-Methoxyphenyl)propan-2-one (C₁₀H₁₂O₂)
1-(4-Hydroxy-3-methoxyphenyl)propan-2-one
- Substituents : Hydroxyl (-OH) at 4-position , methoxy at 3-position .
- Impact: The hydroxyl group introduces hydrogen-bonding capability, increasing aqueous solubility and acidity (pKa ~10 for phenolic -OH). This contrasts with the chloromethyl group’s lipophilic and electrophilic nature.
Functional Group Analogues
1-(3-(Trifluoromethyl)phenyl)propan-2-one
1-Chloro-3-(2,6-difluorophenyl)propan-2-one
Physicochemical Properties Comparison
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